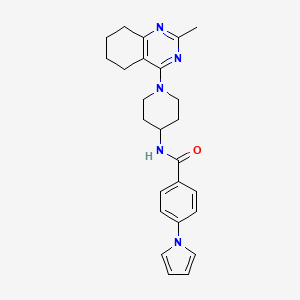
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C25H29N5O and its molecular weight is 415.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H28N6O2
- Molecular Weight : 396.5 g/mol
- CAS Number : 2034596-29-5
Research indicates that this compound may act through various mechanisms, primarily involving the modulation of signaling pathways associated with cancer progression and inflammation. The compound's structure suggests potential interactions with multiple molecular targets, particularly kinases involved in cell proliferation and survival.
Antitumor Activity
Several studies have demonstrated the antitumor effects of compounds structurally related to this compound. For instance:
- Inhibition of Tumor Growth : In vivo studies have shown that related compounds can significantly inhibit the growth of human tumor xenografts in nude mice. These compounds modulate biomarkers associated with the PI3K−PKB−mTOR signaling pathway, which is crucial for tumor cell survival and proliferation .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research on similar quinazoline derivatives has indicated:
- Reduction of Pro-inflammatory Cytokines : Compounds that share structural features with this compound have been shown to inhibit the release of IL-1β in LPS/ATP-stimulated macrophages . This suggests a potential for modulating inflammatory responses.
Case Study 1: In Vivo Efficacy
A study evaluated a series of piperidine derivatives structurally related to our compound. The results indicated that these derivatives exhibited significant antitumor activity in mouse models. The best-performing compounds demonstrated high selectivity for PKB over other kinases and were well-tolerated at therapeutic doses .
Case Study 2: Structure–Activity Relationship (SAR)
Research into the SAR of related compounds has highlighted critical structural features that influence biological activity. Modifications to the piperidine and quinazoline moieties have been shown to enhance potency and selectivity against specific molecular targets involved in cancer progression .
Data Summary
特性
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-18-26-23-7-3-2-6-22(23)24(27-18)30-16-12-20(13-17-30)28-25(31)19-8-10-21(11-9-19)29-14-4-5-15-29/h4-5,8-11,14-15,20H,2-3,6-7,12-13,16-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTQHXSXOPEMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













